molecular formula C7H6FN3 B1321969 4-氟-1H-吡咯并[2,3-B]吡啶-5-胺 CAS No. 651744-35-3

4-氟-1H-吡咯并[2,3-B]吡啶-5-胺

货号 B1321969
CAS 编号: 651744-35-3
分子量: 151.14 g/mol
InChI 键: QKHFKALFJRELSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine (4FPP) is a fluorinated pyridine derivative that has recently gained attention for its potential applications in a wide range of scientific research areas. 4FPP is a relatively new compound, and its structure and properties have been studied extensively in order to determine its potential uses in the laboratory.

科学研究应用

4-氟-1H-吡咯并[2,3-B]吡啶-5-胺:科学研究应用的全面分析

    FGFR抑制剂用于癌症治疗: 该化合物已被评估其作为FGFR抑制剂的潜力,显示出对Hep3B细胞(一种肝癌细胞)具有有效的抗增殖活性。 它是正在进行的研究的一部分,旨在开发针对各种癌症类型的新疗法 .

    糖尿病管理: 该化合物的衍生物已显示出降低血糖水平的功效,表明其在预防和治疗涉及血浆血糖升高的疾病(如1型糖尿病、肥胖相关的糖尿病和心血管疾病)方面的潜在应用 .

    乳腺癌研究: 体外研究表明,某些衍生物可以抑制乳腺癌细胞增殖并诱导细胞凋亡,以及显着抑制这些细胞的迁移和侵袭 .

    药理学优化: 已探索对该化合物结构的修饰以增强其药理学特性。 例如,用氯取代甲氧基基团降低了FGFR1的效力和细胞活性,表明结构优化在药物设计中的重要性 .

    生物医学应用: 该化合物的衍生物由于其潜在的生物学用途而被用于广泛的生物学靶点,表明其在生物医学研究中具有广泛的应用范围 .

    癌症增殖和分化: 吡唑并[3,4-b]吡啶衍生物在结构上与4-氟-1H-吡咯并[2,3-B]吡啶-5-胺相关,已被合成并评估其在抑制与癌症增殖和分化相关的肌球蛋白受体激酶(TRKs)中的作用 .

1H-吡咯并[2,3-b]吡啶衍生物的设计、合成及生物学评价 吡咯并[3,4-c]吡啶衍生物的生物活性概述 1H-吡咯并[2,3-b]吡啶衍生物的设计、合成及生物学评价 1H-吡唑并[3,4-b]吡啶:合成和生物医学应用 吡唑并[3,4-b]吡啶衍生物的设计、合成及生物学评价

作用机制

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .

Mode of Action

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s molecular weight is 151141, and it has a LogP value of 130 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

未来方向

The future directions for the study of “4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine” and related compounds include further exploration of their potential as FGFR inhibitors . This research could lead to the development of new therapeutic strategies for various types of cancers .

生化分析

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity. This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression .

Cellular Effects

The effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine on cells are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through its interaction with FGFRs, leading to the disruption of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, the compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine exerts its effects by binding to the active site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals. The compound’s structure allows it to fit precisely into the FGFR binding pocket, making it a potent inhibitor . Furthermore, it may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine in animal models have been dose-dependent. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in potential therapeutic applications.

Metabolic Pathways

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for determining the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine is primarily in the cytoplasm and nucleus . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the cellular context . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

属性

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFKALFJRELSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-hydroxyacetamidine (315 mg, 4.25 mmol) in of THF (10 mL) at 0° C. was added sodium hydride (60% in oil, 340 mg, 8.5 mmol) in small portions and the resulting mixture was stirred for 20 min. 5-Isopropyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester was then added and the mixture was heated in a pressure vessel at 80° C. for 18 h. The reaction mixture was cooled down and the precipitate was filtered and. The filtrate was diluted with ethyl acetate and washed with saturated ammonium chloride, brine (50 mL), dried (MgSO4), filtered and concentrated to afford 5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (520 mg, 95%). B. To a solution of oxadiazole from previous step (300 mg, 1.08 mmol) in toluene (7 mL) were added phosphorus oxychloride (122 μL, 1.29 mmol) and diisopropylethylamine (150 μL, 0.86 mmol) and the reaction mixture was heated to reflux for 3 days. The reaction mixture was cooled down and poured over ice-cooled saturated sodium bicarbonate solution. The separated aqueous layer was extracted with ethyl acetate (2×25 mL) and the combined organic layers were washed with brine (50 mL), dried (MgSO4.), filtered and evaporated to afford crude 4-chloro-5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-pyrrolo[2,1-f][1,2,4]triazine which was directly used in next step (280 mg, 94%). C. Diisopropylethylamine (0.1 mL, 0.5 mmol) was added to a solution of 4-chloro-5-isopropyl-6-(3-methyl-[1,2,4]oxadiazol-5-yl)-pyrrolo[2,1-f][1,2,4]triazine (54 mg, 0.18 mmol, see Example 25) and 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine (30 mg, 0.18 mmol) in DMF (1.0 mL). The mixture was stirred at RT for 16 h., quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried, filtered and concentrated. The residue was purified by preparative HPLC to afford the title compound (34 mg, 43%). LCMS : m/z 393 (M+H)+. Monohydrochloride salt: 1H NMR (400 MHz, DMSO-d6) δ 11.99 (1H, s), 8.12 (1H, s.), 7.89 (1H, s), 7.50 (1H, s), 6.55 (1H, br. s.), 4.16 (1H, m), 2.43 (3H, s), 144 (6H, d, J=7.3 Hz). The intermediate, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine was prepared as follows: D. A 100 mL oven-dried round-bottom flask was evacuated and backfilled with Argon. The flask was charged with 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (763 mg, 2.61 mmol), THF (17.4 mL) and the mixture was cooled to −78° C. A solution of sec-butyllithium (1.10 M in THF, 5.21 mL, 5.74 mmol) was added dropwise and after 30 minutes, 1-sulfonylazido-4-methylbenzene (1.29 g, 6.52 mmol) in THF (7.4 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The mixture was extracted with ethyl acetate (3×50 mL), combined organic layers were washed with water (100 mL), brine (100 mL), dried and concentrated in vacuo. The crude material was stirred in hexanes to remove the excess of 1-azido-4-methylbenzene and the filtrate was purified by flash chromatography eluting a mixture of 2.5% ethyl acetate in hexanes to give 5-azido-4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (746 mg, 86%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.16 (1H, d, J=10.3 Hz), 7.56 (1H, d, J=3.3 Hz), 6.71 (1H, d, J=3.6 Hz) 1.84 (3H, m), 1.05 (9H, s), 1.03 (9H, s). LCMS: m/z 334 (M+H+), E. The procedure described for desilylation in Example 7 was applied to afford 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine. 1H NMR (400 MHz, DMSO-d6) δ 12.10 (1H, s), 8.14 (1H, d, J=10.1 Hz), 7.57 (1H, t, J=2.5 Hz), 6.53 (1H, dd, J=1.8, 3.3 Hz). LCMS; m/z 178 (M+H). F. The procedure for conversion of azide group to amine group described in example 18 was applied to 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine using 45 p.s.i. of hydrogen to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ylamine (91% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ 11.42 (1H, s), 7.84 (1H, d, J=10.9 Hz), 7.30 (1H, t, J=3.0 Hz), 6.28 (1H, dd, J=1.9, 3.6 Hz). LCMS; m/z 152 (M+H+). HRMS calculated for C7H6FN3: 151.0545, found: 151.0549
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step Two
Name
Quantity
17.4 mL
Type
solvent
Reaction Step Two
Quantity
5.21 mL
Type
reactant
Reaction Step Three
Name
1-sulfonylazido-4-methylbenzene
Quantity
1.29 g
Type
reactant
Reaction Step Four
Name
Quantity
7.4 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。